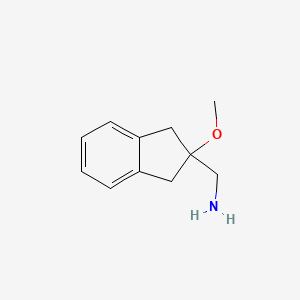

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group attached to the indene ring and a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-methoxy-2,3-dihydro-1H-indene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Using large reactors to handle the increased volume of reactants.

Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have indicated that compounds related to (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine exhibit potential antiviral properties. For instance, research focusing on benzoannulene derivatives has shown that modifications to the structure can enhance their efficacy against viruses like Chikungunya. These findings suggest that this compound could serve as a scaffold for developing new antiviral agents targeting viral replication mechanisms .

Hedgehog Signaling Pathway Inhibition

The compound has also been investigated for its role in inhibiting the hedgehog signaling pathway, which is crucial in various malignancies. Compounds derived from this structure have been shown to inhibit this pathway effectively, indicating potential therapeutic applications in cancer treatment .

| Application | Details |

|---|---|

| Antiviral Activity | Potential inhibitors against Chikungunya virus replication. |

| Cancer Therapy | Inhibition of hedgehog signaling pathway involved in tumorigenesis. |

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neurotransmitter systems. Its structural analogs have been studied for their effects on serotonin and dopamine receptors, which could lead to new treatments for neurological disorders such as depression and anxiety .

Safety Profile

According to safety data sheets, this compound has been classified with no known significant hazards when handled properly in laboratory settings. This safety profile is essential for its application in pharmacological research and development .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties. Its derivatives are being explored for use in polymer chemistry and as intermediates in the production of more complex organic compounds .

Case Study: Antiviral Compound Development

Mécanisme D'action

The mechanism of action of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine

- 2-methoxy-2,3-dihydro-1H-inden-3-yl)methanamine

- 2-methoxy-2,3-dihydro-1H-inden-4-yl)methanamine

Uniqueness

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Activité Biologique

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine is a compound of interest due to its structural similarities to known biologically active molecules, particularly those in the indole and indene families. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Interactions

Compounds with an indole nucleus, akin to the inden-2-yl structure in this compound, have demonstrated the ability to bind with high affinity to various receptors. These interactions often lead to significant downstream biological effects, influencing multiple biochemical pathways.

Biological Pathways Affected

Indole derivatives are known for their broad-spectrum biological activities, which include:

- Anticancer Activity : Many indole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

- Neuroprotective Effects : Some compounds in this class exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems .

- Antimicrobial Properties : Certain derivatives have been evaluated for their ability to inhibit bacterial growth and may serve as potential antimicrobial agents .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound analogs against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 2.43 μM to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Cell Cycle Analysis

In vitro studies indicate that these compounds can induce cell cycle arrest at the G2/M phase. For example, a related compound demonstrated a significant increase in the percentage of cells arrested at this phase after treatment, suggesting a mechanism that disrupts normal cellular division processes .

Apoptosis Induction

Compounds derived from or related to this compound have been shown to enhance caspase activity, indicating their role in promoting apoptosis. This was evidenced by morphological changes observed in treated cells and increased expression of pro-apoptotic markers .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Anti-Angiogenic Activity : Research on dihydroindene derivatives has shown their ability to inhibit tubulin polymerization, a crucial process for angiogenesis. These compounds were able to prevent new blood vessel formation in tumor models .

- Antimicrobial Evaluation : Studies on similar compounds revealed significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Data Tables

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 4.98 | HepG2 | Apoptosis induction |

| Compound B | 7.84 | MDA-MB-231 | Cell cycle arrest at G2/M phase |

| Compound C | 0.028 | K562 | Tubulin polymerization inhibition |

Propriétés

IUPAC Name |

(2-methoxy-1,3-dihydroinden-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHQXHPIRYXAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.